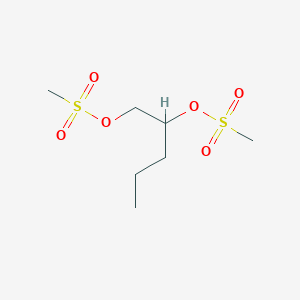
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H27Cl2NO and a molecular weight of 380.35 . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a chlorophenoxy group.
Preparation Methods
The synthesis of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride involves several steps. One common method starts with 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification to yield the final product . This method is particularly suitable for industrial production due to its simplicity, safety, and high yield.
Chemical Reactions Analysis
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include methanesulfonates and N,N-dimethylacetamide for substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The exact mechanism of action of 1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its piperidine and chlorophenoxy groups. These interactions can modulate biological pathways, although specific pathways and targets are not clearly identified in the literature .
Comparison with Similar Compounds
1-(3-(2-((4-Chlorophenoxy)methyl)phenyl)propyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound acts as a dopamine reuptake inhibitor and has been studied for its potential in treating cocaine addiction.
3-[(2-chlorophenoxy)methyl]piperidine hydrochloride: Another similar compound with a chlorophenoxy group, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27Cl2NO |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[3-[2-[(4-chlorophenoxy)methyl]phenyl]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H26ClNO.ClH/c22-20-10-12-21(13-11-20)24-17-19-8-3-2-7-18(19)9-6-16-23-14-4-1-5-15-23;/h2-3,7-8,10-13H,1,4-6,9,14-17H2;1H |
InChI Key |
VTFFDUMUAGOKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2=CC=CC=C2COC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
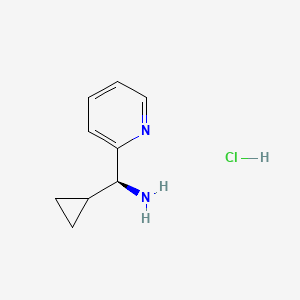

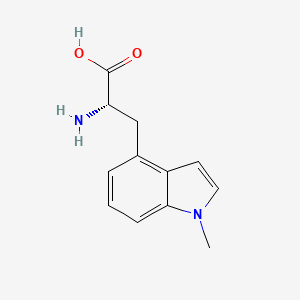
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
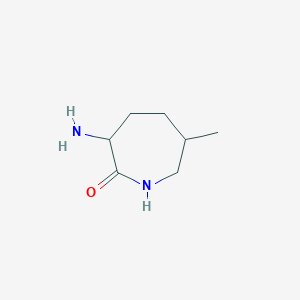

![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)

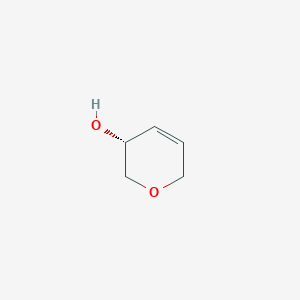
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
